6-Ethoxy-1,1-dimethyl-2,3-dihydro-1H-inden-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-1,1-dimethyl-2,3-dihydro-1H-inden-2-amine is an organic compound belonging to the class of indanes It features an ethoxy group, two methyl groups, and an amine group attached to a dihydroinden structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1,1-dimethyl-2,3-dihydro-1H-inden-2-amine can be achieved through several steps:
Starting Material: The synthesis begins with the preparation of 6-ethoxy-1,1-dimethyl-2,3-dihydro-1H-inden-2-one.
Reduction: The ketone group in the starting material is reduced to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The resulting alcohol is then converted to the amine through an amination reaction, typically using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further reduce the compound to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-1,1-dimethyl-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, rubber accelerators, and polymerization inhibitors.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-1,1-dimethyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-2,3-dihydro-1H-inden-1-amine: Similar structure but lacks the ethoxy group.
1,1,2,3,3,6-Hexamethyl-1H-inden-5-yl methyl ketone: Similar indane structure with different substituents.
3-Methyl-1-indanone: Another indane derivative with a different functional group arrangement
Uniqueness: 6-Ethoxy-1,1-dimethyl-2,3-dihydro-1H-inden-2-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H19NO |
---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
5-ethoxy-3,3-dimethyl-1,2-dihydroinden-2-amine |
InChI |
InChI=1S/C13H19NO/c1-4-15-10-6-5-9-7-12(14)13(2,3)11(9)8-10/h5-6,8,12H,4,7,14H2,1-3H3 |
InChI-Schlüssel |
LMQPYYVBNHZETO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(CC(C2(C)C)N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.